

Spectroscopic Analysis of 3-(Methoxymethyl)pyrrolidine: A Technical Guide

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Compound of Interest

Compound Name: 3-(Methoxymethyl)pyrrolidine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectroscopic data for **3-(methoxymethyl)pyrrolidine**. Due to the limited availability of public, experimentally verified NMR data for this specific compound, this document presents a combination of data derived from closely related structures and predicted values based on established spectroscopic principles. It also includes a detailed, generalized protocol for the NMR analysis of similar small molecules, intended to aid researchers in their own data acquisition and interpretation.

Predicted Spectroscopic Data

The following tables summarize the predicted ^1H and ^{13}C NMR spectral data for **3-(methoxymethyl)pyrrolidine**. These predictions are based on the analysis of structurally analogous compounds and established chemical shift ranges for the functional groups present in the molecule.

Table 1: Predicted ^1H NMR Spectroscopic Data for **3-(Methoxymethyl)pyrrolidine**

Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H1 (NH)	1.5 - 2.5	Broad Singlet	-
H2 α , H2 β	2.8 - 3.2	Multiplet	-
H3	2.3 - 2.7	Multiplet	-
H4 α , H4 β	1.5 - 2.0	Multiplet	-
H5 α , H5 β	2.6 - 3.0	Multiplet	-
O-CH ₂	3.3 - 3.5	Doublet	~6.0
O-CH ₃	3.2 - 3.4	Singlet	-

Disclaimer: These are predicted values and may differ from experimentally determined data. The chemical shifts of protons on the pyrrolidine ring are complex and can be influenced by the solvent and the concentration of the sample.

Table 2: Predicted ¹³C NMR Spectroscopic Data for **3-(Methoxymethyl)pyrrolidine**

Carbon Atom	Predicted Chemical Shift (δ , ppm)
C2	45 - 50
C3	35 - 40
C4	25 - 30
C5	48 - 53
O-CH ₂	70 - 75
O-CH ₃	55 - 60

Disclaimer: These are predicted values based on typical chemical shifts for similar carbon environments and should be confirmed by experimental data.

Experimental Protocols for NMR Analysis

The following is a generalized experimental protocol for acquiring high-quality ^1H and ^{13}C NMR spectra of a small organic molecule such as **3-(methoxymethyl)pyrrolidine**.

Sample Preparation

- Compound Purity: Ensure the sample of **3-(methoxymethyl)pyrrolidine** is of high purity (ideally >95%) to avoid interference from impurities in the NMR spectra.
- Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl_3) is a common choice for many organic molecules. Other solvents such as dimethyl sulfoxide- d_6 (DMSO-d_6) or deuterium oxide (D_2O) may be used depending on the solubility of the compound and the desired chemical shift dispersion.
- Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
- Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.
- Sample Filtration: Filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

The following parameters are recommended for a standard NMR spectrometer (e.g., 400 or 500 MHz).

^1H NMR Spectroscopy:

- Pulse Program: A standard single-pulse experiment (e.g., ' zg30' on Bruker instruments).
- Number of Scans: 16 to 64 scans are typically sufficient for a sample of this concentration.
- Relaxation Delay (d1): 1-2 seconds.
- Acquisition Time (aq): 2-4 seconds.

- Spectral Width (sw): A spectral width of 12-16 ppm, centered around 6-8 ppm, is usually adequate.

¹³C NMR Spectroscopy:

- Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is standard.
- Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
- Relaxation Delay (d1): 2-5 seconds.
- Acquisition Time (aq): 1-2 seconds.
- Spectral Width (sw): A spectral width of 200-240 ppm is typically used.

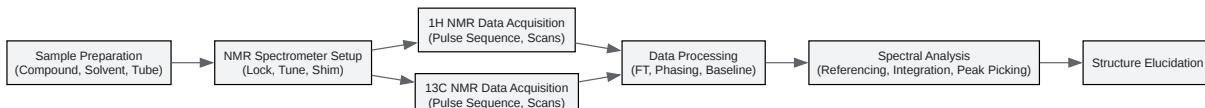
Data Processing

- Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
- Baseline Correction: Apply a baseline correction to obtain a flat baseline.
- Referencing: Calibrate the chemical shift scale using the signal of the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
- Integration and Peak Picking: Integrate the signals to determine the relative ratios of the protons and pick the peaks to identify their chemical shifts.

Visualizations

The following diagrams illustrate the chemical structure of **3-(methoxymethyl)pyrrolidine** and a typical workflow for its NMR analysis.

Chemical Structure of 3-(Methoxymethyl)pyrrolidine



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Experimental Workflow for NMR Analysis

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